5-(4-methoxyphenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
68535-58-0 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 |
InChI Key |
TWNCDXLRCDUJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 4 Methoxyphenyl 1,3 Thiazole and Its Analogues
Retrosynthetic Analysis of the 5-(4-methoxyphenyl)-1,3-thiazole Core
A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of synthetic strategies. The most common approach involves disconnecting the thiazole (B1198619) ring, leading to key building blocks.
One logical disconnection is at the C-S and C-N bonds of the thiazole ring, which points towards a reaction between a thioamide and an α-halocarbonyl compound. Specifically for this compound, this would involve the reaction of a suitable thioamide with a 2-halo-1-(4-methoxyphenyl)ethanone derivative. Another disconnection strategy could involve the formation of the C4-C5 bond, potentially through a reaction involving a pre-formed thiazole ring.
A further retrosynthetic approach could consider the formation of the aryl-thiazole bond. This disconnection suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 5-halothiazole and 4-methoxyphenylboronic acid. nih.gov
Classical and Modern Synthetic Approaches to 1,3-Thiazoles (e.g., Hantzsch Synthesis and its Modifications)
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the 1,3-thiazole ring system. researchgate.netsynarchive.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netsynarchive.comyoutube.com
Hantzsch Thiazole Synthesis:
| Reactant 1 | Reactant 2 | Product | Reference |
| α-Haloketone | Thioamide | 1,3-Thiazole | synarchive.com |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | organic-chemistry.org |
The mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. youtube.com
Modifications to the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and introduce stereoselectivity. researchgate.netnih.gov These modifications often involve the use of different catalysts, reaction conditions, or protecting groups. researchgate.net For instance, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields. figshare.com
Modern approaches to thiazole synthesis have expanded beyond the Hantzsch reaction. These include:
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. nih.gov
Herz Synthesis: This reaction utilizes anilines to produce o-aminoaryl thiols, which can then be cyclized to form benzothiazoles. nih.gov
Copper-Catalyzed Condensations: A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions. organic-chemistry.org
From α-Diazoketones: Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thioamides or thioureas to yield 2,4-disubstituted thiazoles. organic-chemistry.org
Targeted Synthetic Pathways for this compound Derivatives
Several targeted synthetic pathways have been developed for the synthesis of this compound and its derivatives.
One common strategy involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with a suitable thioamide. For example, reaction with N-methylthiourea leads to the formation of N-methyl-4-(4-methoxyphenyl)thiazol-2-amine. nih.gov
Another approach utilizes a Suzuki-Miyaura coupling reaction. This involves the reaction of a 5-halothiazole derivative with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This method is particularly useful for introducing the 4-methoxyphenyl (B3050149) group at a late stage of the synthesis. nih.gov
A one-pot, three-component reaction has also been reported for the synthesis of thiazol-2-imines, which can be precursors to various thiazole derivatives. This method involves the reaction of an isothiocyanate, a primary amine, and an α-bromoketone. researchgate.net
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents such as ethanol, dimethylformamide (DMF), and polyethylene (B3416737) glycol (PEG) have been used in thiazole synthesis. researchgate.netresearchgate.net In some cases, solvent-free conditions have been shown to be effective. nih.gov
Catalyst: While many Hantzsch-type reactions proceed without a catalyst, the use of catalysts can improve efficiency. organic-chemistry.org For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives. researchgate.net
Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and method employed. Microwave irradiation has been utilized to accelerate reactions and often leads to higher yields in shorter reaction times. figshare.comresearchgate.net
Base: In some synthetic modifications, a base such as potassium carbonate or triethylamine (B128534) is used to facilitate the reaction. organic-chemistry.orgrsc.org
Table of Optimized Reaction Conditions:
| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |
| Hantzsch Thiazole Synthesis | Silica supported tungstosilisic acid | - | Ultrasonic irradiation | 79-90% | researchgate.net |
| One-pot three-component | None | Ethanol | Microwave (100W) | 89% | researchgate.net |
| Cyclo-condensation | Xanthan, sulfuric acid, NBS | - | Room Temperature | High | researchgate.net |
| Cyclo-condensation | Sodium carbonate | Polyethylene glycol-400 | Room Temperature | 85-94% | researchgate.net |
Implementation of Green Chemistry Principles in the Synthesis of Thiazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.netbepls.comnih.gov Key green approaches include:
Use of Green Solvents: Water and polyethylene glycol (PEG) are examples of environmentally benign solvents that have been successfully employed in thiazole synthesis. researchgate.netbepls.com
Catalyst-Free and Solvent-Free Reactions: Many modern methods aim to eliminate the need for catalysts and solvents altogether, often utilizing microwave or ultrasonic irradiation to drive the reaction. organic-chemistry.orgresearchgate.net
Multi-component Reactions: One-pot, multi-component reactions are inherently more efficient and generate less waste than traditional multi-step syntheses. researchgate.netbepls.com
For example, a green method for the synthesis of Hantzsch thiazole derivatives utilizes a reusable silica-supported tungstosilisic acid catalyst under ultrasonic irradiation. researchgate.net Another example is the catalyst-free, microwave-assisted domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water. researchgate.net
Stereoselective Synthesis and Chiral Resolution Strategies
While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly for applications in medicinal chemistry. nih.gov
Stereoselective Synthesis:
Stereoselective methods aim to control the formation of a specific stereoisomer. For thiazole derivatives, this often involves the use of chiral starting materials or chiral catalysts. For instance, modified Hantzsch syntheses have been developed that provide access to valine- and threonine-derived thiazoles with high optical purity. researchgate.net Another approach involves the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts. nih.govacs.org
Chiral Resolution:
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is often necessary when a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess. Common methods for chiral resolution include:
Crystallization of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org
Chiral Chromatography: This technique utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the column. wikipedia.org
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
The choice of method depends on the specific properties of the compound to be resolved.
Theoretical and Computational Investigations of 5 4 Methoxyphenyl 1,3 Thiazole
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into molecular structure, stability, and reactivity by calculating the electron distribution and energy levels.
For 2-(4-methoxyphenyl)benzo[d]thiazole, a structurally related compound, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been employed to investigate its molecular structure and vibrational frequencies. capes.gov.br Such studies confirm the optimized geometric parameters (bond lengths and angles) and simulate infrared (IR) and Raman spectra, showing good agreement with experimental data. capes.gov.brnih.gov
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔEg) is a crucial indicator of molecular reactivity and stability. epstem.net A smaller energy gap suggests higher reactivity. These calculations, often performed with functionals like B3LYP, help in understanding the charge transfer that occurs within the molecule. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. This information is vital for predicting how the molecule will interact with biological receptors. researchgate.net
Table 1: Key Parameters from DFT Studies on Thiazole (B1198619) Analogs
| Parameter | Significance | Typical Method |
|---|---|---|
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT, TD-DFT |
| Molecular Electrostatic Potential (MEP) | Visualizes electron density to predict interaction sites. | DFT |
| Vibrational Frequencies | Simulates IR and Raman spectra to confirm functional groups. | DFT |
| Mulliken Charges | Calculates the partial charge on each atom in the molecule. | DFT |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds against known biological targets and to understand the molecular basis of ligand-receptor interactions. For derivatives of 5-(4-methoxyphenyl)-1,3-thiazole, docking studies have identified several potential protein targets and elucidated key binding modes.
Studies on structurally similar thiazole derivatives have shown significant binding affinity for various cancer-related proteins.
VEGFR-2 Inhibitors : A series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. The docking results correlated well with experimental data, showing that the most potent compounds formed crucial hydrogen bonds with key residues like Cys919 and Asp1046 in the receptor's hinge region. nih.gov
EGFR Inhibitors : Imidazole-thiazole hybrids containing the 4-methoxyphenyl (B3050149) group have been docked against the Epidermal Growth Factor Receptor (EGFR), a common target in lung and breast cancer therapy. nih.gov Similarly, thiophenyl thiazolyl-pyridine hybrids were docked into EGFR, with the nitrogen atom of a hydrazone linker forming a key hydrogen bond with the amino acid Threonine (Thr830). nih.gov
Carbonic Anhydrase Inhibitors : Thiazole-based sulfonamide derivatives have been evaluated as inhibitors of carbonic anhydrase. Docking studies revealed that the thiazole ring enhanced the flexibility and binding affinity of these compounds within the active site of the enzyme. nih.gov
Tubulin Inhibitors : In a study of 2,4-disubstituted thiazole derivatives bearing a methoxyphenyl moiety, docking simulations showed that the thiazole ring was deeply involved in non-covalent interactions at the colchicine (B1669291) binding site of tubulin. nih.gov
These studies collectively suggest that the this compound scaffold can effectively fit into the binding pockets of various enzymes and receptors, particularly kinases. The methoxyphenyl group often engages in hydrophobic interactions, while the thiazole ring and its substituents can form critical hydrogen bonds with protein residues. nih.govnih.gov
Table 2: Examples of Molecular Docking Targets for Thiazole Analogs
| Compound Type | Protein Target | Key Interactions Noted | Source |
|---|---|---|---|
| 5-(4-Methoxybenzylidene)thiazolidine-2,4-diones | VEGFR-2 | Hydrogen bonds with Cys919 and Asp1046. | nih.gov |
| Imidazole-thiazole hybrids | EGFR | Interactions within the ATP-binding site. | nih.gov |
| Thiophenyl thiazolyl-pyridine hybrids | EGFR | Hydrogen bond with Thr830. | nih.gov |
| Thiazole-sulfonamide derivatives | Carbonic Anhydrase | High binding affinity in the active pocket. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur in both the ligand and the protein.
For various thiazole derivatives, MD simulations have been performed to validate docking results. rsc.orgbiointerfaceresearch.com In a typical MD simulation study, the ligand-protein complex is placed in a simulated physiological environment (a periodic box of water molecules at a specific temperature and pressure), and the atomic motions are calculated over a period, often nanoseconds. rsc.org
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains stably bound. rsc.org For thiazole-Schiff base derivatives, stable RMSD values between 0.5 Å and 2.5 Å indicated the stability of the ligands within the target complex. rsc.org
Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues. High RMSF values can indicate flexible regions of the protein, while low values in the binding site suggest that the ligand has stabilized that region. rsc.org
Binding Free Energy Calculations : Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, providing a more quantitative measure of the binding affinity and stability of the complex. rsc.org
MD simulations on thiazole derivatives targeting proteins like the LasR protein of Pseudomonas aeruginosa and p56lck kinase have confirmed that the ligand-protein complexes are stable, validating the interactions predicted by docking. biointerfaceresearch.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Active Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective analogs.
Several QSAR studies have been conducted on thiazole derivatives to understand the structural requirements for various biological activities.
As 5-Lipoxygenase (5-LOX) Inhibitors : A 2D-QSAR study on 59 thiazole derivatives identified descriptors that correlate with their 5-LOX inhibitory activity, which is relevant for developing anti-inflammatory drugs. The resulting model showed good predictive power. researchgate.netlaccei.org
As Pin1 Inhibitors : For a series of 25 thiazole derivatives targeting the Pin1 enzyme (an anticancer target), a QSAR model was developed using descriptors such as molecular refractivity (MR), LogP (lipophilicity), and LUMO energy (ELUMO). imist.ma
As Antitubulin Agents : In a study of thiazole-thiadiazole hybrids, a QSAR model found a high correlation between cytotoxic activity and descriptors like XlogP, kappa2, and Quadrupole1, providing a framework for designing potent antitubulin agents. nih.gov
The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for a set of compounds with known activity. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. laccei.orgimist.ma These models help rationalize why certain substitutions, such as adding a methoxy (B1213986) group, might increase or decrease biological activity, thereby streamlining the drug design process. imist.ma
In Silico Prediction of Potential Biological Targets and Pathways
Beyond studying interactions with a single known target, computational methods can also predict potential biological targets and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) for a novel compound.
Target Prediction : Tools like Swiss TargetPrediction use the principle of chemical similarity, suggesting that a molecule is likely to interact with the same targets as other structurally similar known ligands. For new thiazole-pyrimidine derivatives, such tools have predicted a high probability of targeting kinase receptors. mdpi.com This approach helps to identify potential mechanisms of action or off-target effects early in the discovery process.
ADMET Prediction : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. For imidazole-thiazole hybrids, computational tools have been used to predict properties like aqueous solubility (QPLogS), percentage of oral absorption, and blood-brain barrier permeability (QPLogBB). nih.gov Many synthesized thiazole derivatives have been shown to comply with Lipinski's Rule of Five, a set of criteria that indicates good oral bioavailability. nih.govrsc.orgrsc.org
These in silico predictions provide a comprehensive profile of a compound's potential biological role and its suitability as a drug candidate, guiding further experimental validation.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 2-(4-methoxyphenyl)benzo[d]thiazole | |
| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione | |
| Imidazole-thiazole hybrids | |
| Thiophenyl thiazolyl-pyridine hybrids | |
| Thiazole-sulfonamide derivatives | |
| Thiazole-Schiff base derivatives | |
| Benzothiazole-thiazole hybrids | |
| Thiazole-thiadiazole hybrids | |
| Thiazole-pyrimidine derivatives | |
| Colchicine | |
| Dasatinib | |
| Acetazolamide | |
| Doxorubicin | |
| Sorafenib | |
| Carbonic Anhydrase | |
| p56lck kinase | |
| Pin1 | |
| 5-Lipoxygenase (5-LOX) | |
| Tubulin | |
| VEGFR-2 |
Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl 1,3 Thiazole Derivatives
Design and Synthesis of Systematic Analogs for SAR Elucidation
The design and synthesis of systematic analogs of 5-(4-methoxyphenyl)-1,3-thiazole are foundational to elucidating their structure-activity relationships. Researchers have employed various synthetic strategies to introduce a wide range of substituents at different positions of the thiazole (B1198619) and the phenyl rings.
A common synthetic route involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For instance, to create analogs with variations on the phenyl ring, appropriately substituted phenacyl bromides are reacted with thioamides. Another approach involves the reaction of 2-thiocyanoacetophenones with alumina-supported ammonium (B1175870) acetate (B1210297) to yield 2-aminothiazole (B372263) analogues. nih.gov More complex derivatives have been synthesized through multi-step reaction sequences, including the preparation of key intermediates like 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which can then be cyclized with thiourea. mdpi.comresearchgate.net
Further modifications are often achieved through standard acylation protocols, coupling reactions with various acids or anhydrides, or using acid chlorides with a base like pyridine. nih.gov For example, N-acylated 2-amino-5-benzyl-1,3-thiazoles are synthesized by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides. nih.gov Suzuki-Miyaura coupling conditions have also been utilized to introduce aryl groups at the 5-position of the thiazole ring. nih.gov These systematic synthetic efforts allow for a comprehensive exploration of the chemical space around the this compound scaffold. nih.govnih.gov
Impact of Substituent Modifications on Biological Activity Profiles
Modifications of substituents on the this compound core have a profound impact on the biological activity of the resulting derivatives. SAR studies have revealed key insights into the optimal substitutions for various therapeutic targets.
For instance, in the context of anticancer activity, the nature of the substituent on the phenyl ring at the 5-position of the thiazole is critical. nih.gov Studies on 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles have shown that both electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) can enhance antiproliferative activity compared to an unsubstituted phenyl ring. nih.gov Specifically, an ethoxy group at the para-position of the phenyl ring has been found to produce highly potent compounds. nih.gov In another series, a 4'-methoxyphenyl derivative with a 3'-fluoro substituent showed strong antiproliferative activity. nih.gov
The substituents on the thiazole ring itself also play a crucial role. For example, in a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles, the inhibitory effect on cell growth was highly dependent on the substituent at the 2-position, with the general trend of decreasing activity observed as follows: NH2 > NHCH3 > CH3 ≫ N(CH3)2. nih.gov
In the pursuit of adenosine (B11128) A3 receptor antagonists, a methoxy (B1213986) group at the 4-position of the phenyl ring, combined with N-acetyl or N-propionyl substitutions on the aminothiazole template, significantly increased binding affinity and selectivity. nih.gov These findings underscore the importance of systematic substituent modifications in fine-tuning the biological profiles of this compound derivatives.
Positional Scanning and Exploration of Pharmacophoric Requirements
Positional scanning and the exploration of pharmacophoric requirements are crucial for understanding the key structural features necessary for the biological activity of this compound derivatives. These studies involve systematically altering the position of substituents to map the pharmacophore, which is the three-dimensional arrangement of functional groups required for interaction with a biological target.
For example, in the development of tubulin polymerization inhibitors based on the combretastatin (B1194345) A-4 scaffold, the 3,4,5-trimethoxyphenyl group is a key pharmacophoric element that binds to tubulin. mdpi.comresearchgate.net Research has focused on maintaining this group at the C4-position of the thiazole core while exploring the impact of substituents at the C2 and C5 positions. nih.gov This has revealed that the substituents at these positions have a significant effect on antiproliferative activity. nih.gov
Similarly, in the design of adenosine A3 receptor antagonists, the 4-methoxyphenyl (B3050149) group was identified as a critical component. nih.gov Further exploration of the thiazole and thiadiazole templates revealed that specific substitutions at other positions greatly enhanced affinity and selectivity. nih.gov
The design of new anticancer agents has also involved the strategic combination of the 3,4,5-trimethoxyphenyl thiazole moiety with a pyrimidine (B1678525) ring, mimicking the structure of the multi-kinase inhibitor dasatinib. mdpi.comresearchgate.net This approach of isolating and combining key pharmacophoric elements from known active compounds is a powerful strategy in drug design. mdpi.comresearchgate.net
Conformational Analysis and Stereochemical Influences on Target Engagement
The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a critical role in its interaction with biological targets. For derivatives of this compound, understanding these aspects is essential for optimizing their therapeutic potential.
Conformational analysis helps to determine the preferred spatial arrangement of the molecule, which can influence how it fits into the binding site of a protein. For example, in the study of 4-substituted methoxybenzoyl-aryl-thiazole analogues as anticancer agents, the conformations of syn- and anti-isomers were distinguished using NMR spectroscopy and quantum chemical calculations. nih.gov The different spatial arrangements of these isomers were shown to lead to different rearrangement products, highlighting the importance of stereochemistry in their chemical behavior. nih.gov
Molecular modeling and receptor docking studies are often employed to investigate the binding of these compounds to their targets. In the case of adenosine A3 receptor antagonists, docking experiments were used to understand the significant differences in binding affinities between two regioisomers of thiadiazole analogues. nih.gov These computational methods can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern target engagement.
While detailed experimental data on the conformational analysis and stereochemical influences for a broad range of this compound derivatives is not extensively available in the provided context, the principles of stereochemistry and conformational analysis are fundamental to drug design and are implicitly considered in the development of new analogues.
Development of Lead Compounds Based on SAR Insights
The culmination of structure-activity relationship (SAR) studies is the identification and development of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights gained from systematic analog synthesis, biological evaluation, and pharmacophore mapping guide the rational design of these optimized molecules.
Several promising lead compounds have emerged from research on this compound derivatives. For instance, in the area of anticancer drug discovery, a 4-substituted methoxybenzoyl-aryl-thiazole known as SMART has been identified as a potential anticancer agent that targets the colchicine (B1669291) binding site of tubulin. nih.gov Further SAR studies on the "B" ring (thiazole) and the carbonyl linker of the SMART template have led to the discovery of even more potent compounds. nih.gov
In the development of microtubule targeting agents, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles yielded a lead compound with an ethoxy group at the para-position of the 5-aryl ring. nih.gov This compound exhibited impressive IC50 values in the nanomolar range against several cancer cell lines. nih.gov
For adenosine A3 receptor antagonists, SAR studies on 4-(4-methoxyphenyl)-2-aminothiazole and its thiadiazole bioisosteres led to the identification of N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide as a highly potent and selective antagonist. nih.gov
The development of these lead compounds showcases the power of a systematic and iterative SAR-driven approach in medicinal chemistry.
Interactive Data Tables
Antiproliferative Activity of 2-Substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles
| Compound | R1 | R2 | IC50 (MCF-7, μM) |
| 3a | NH2 | H | >10 |
| 3b | NHCH3 | H | 1.5 |
| 3c | CH3 | H | >10 |
| 3d | NHCH3 | 4'-OCH3 | 0.038 |
| 3e | NHCH3 | 4'-OC2H5 | 0.015 |
Data sourced from a study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. nih.gov
Binding Affinity of Adenosine A3 Receptor Antagonists
| Compound | Template | R | Ki (human A3, nM) |
| LUF5417 | 1,2,4-Thiadiazole | 4-methoxybenzoyl | 82 |
| 39 | 1,2,4-Thiadiazole | Acetyl | 0.79 |
| - | 1,3-Thiazole | Acetyl | - |
Data adapted from research on thiazole and thiadiazole derivatives as adenosine A3 receptor antagonists. nih.gov
Advanced Methodologies and Analytical Techniques in 5 4 Methoxyphenyl 1,3 Thiazole Research
Spectroscopic Techniques for Investigating Ligand-Target Interactions (e.g., SPR, ITC, Biomolecular NMR)
Understanding the direct physical interaction between a small molecule like 5-(4-methoxyphenyl)-1,3-thiazole and its biological target is fundamental to drug discovery. Spectroscopic techniques provide invaluable, real-time data on binding affinity, thermodynamics, and the specific atoms involved in the interaction.
Surface Plasmon Resonance (SPR) : SPR is a powerful, label-free optical technique used to measure molecular interactions in real-time. nih.gov It detects changes in the refractive index on the surface of a thin metal film (typically gold) when a ligand (the thiazole (B1198619) derivative) in solution binds to a target protein immobilized on the surface. nih.govnorthwestern.edu This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. The sensitivity of SPR makes it suitable for detecting the binding of low-molecular-weight compounds. mdpi.com
Isothermal Titration Calorimetry (ITC) : Recognized as the gold standard for characterizing molecular interactions, ITC directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of this compound is titrated into a sample cell containing the target protein. nih.gov The resulting heat change is measured, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.net This includes the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). springernature.com This thermodynamic data offers deep insights into the nature of the binding forces, such as hydrogen bonds and van der Waals interactions, that govern the complex formation. For instance, studies on similar aryl-dihydroxyphenyl-thiadiazole inhibitors binding to the Hsp90 chaperone have utilized ITC to reveal the contributions of individual functional groups to the binding energy. researchgate.net
| Parameter | Description | Significance in Ligand-Target Interaction |
|---|---|---|
| Binding Affinity (KD) | Equilibrium dissociation constant; a measure of how tightly a ligand binds to its target. | Lower KD values indicate stronger binding. Crucial for assessing compound potency. |
| Stoichiometry (n) | The molar ratio of ligand to target in the formed complex. | Determines the number of binding sites on the target protein for the ligand. |
| Enthalpy Change (ΔH) | The heat released (exothermic) or absorbed (endothermic) upon binding. springernature.com | Provides information about the types of bonds being formed or broken (e.g., hydrogen bonds, van der Waals forces). |
| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding. | Reflects changes in conformational freedom and the displacement of solvent molecules upon complex formation. |
Biomolecular Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides atomic-level information on molecular structure and interactions in solution. While 1H and 13C NMR are routinely used to confirm the chemical structure of synthesized thiazole derivatives nanomedicine-rj.comtandfonline.comnih.gov, more advanced biomolecular NMR techniques are employed to study ligand-protein interactions. Techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly powerful. In a CSP experiment, the NMR spectrum of a target protein is monitored upon the addition of this compound. Changes in the chemical shifts of specific protein residues identify the location of the binding site. Conversely, STD NMR identifies which protons on the thiazole ligand are in close contact with the protein, thereby mapping the ligand's binding epitope.
Crystallographic Studies of this compound-Protein Complexes
X-ray crystallography is an essential technique for obtaining a high-resolution, three-dimensional structure of a molecule or a molecular complex. nih.gov In the context of this compound research, it provides an unparalleled, detailed view of how the compound binds to its protein target.
The process involves growing a high-quality crystal of the target protein that has been co-crystallized with the thiazole ligand. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. nih.gov This map is then interpreted to build an atomic-level model of the protein-ligand complex. mdpi.com
The resulting structure reveals:
The precise binding orientation of this compound within the protein's active or allosteric site.
Key intermolecular interactions , such as specific hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and amino acid residues. nih.gov
Conformational changes that may occur in the protein upon ligand binding.
The role of solvent molecules in mediating the interaction.
This structural information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design new derivatives of this compound with improved affinity and selectivity. mdpi.com While crystal structures for numerous thiazole derivatives have been reported nih.govst-andrews.ac.uk, obtaining a high-quality crystal of a protein-ligand complex remains a significant bottleneck in the process. aimspress.com
| Structural Information | Importance in Drug Design |
|---|---|
| Binding Pose | Reveals the exact orientation of the ligand in the binding pocket. |
| Key Interactions | Identifies specific amino acid residues involved in binding, guiding modifications to enhance affinity. |
| Protein Conformation | Shows if the ligand induces a structural change in the protein, which can affect function. |
| Solvent Structure | Identifies water molecules that can be displaced or utilized to improve ligand design. |
Advanced Microscopy for Cellular Localization and Subcellular Interaction Studies
To understand the biological effects of this compound, it is essential to determine where it localizes within a cell and with which proteins it interacts in its native environment. Advanced microscopy techniques are pivotal for these investigations.
This typically requires a modified version of the compound, for example, by attaching a fluorescent tag. Using techniques like confocal fluorescence microscopy , researchers can visualize the distribution of the fluorescently-labeled thiazole derivative in living or fixed cells. This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or the endoplasmic reticulum, providing clues about its potential mechanism of action.
To study interactions at the subcellular level, techniques like Förster Resonance Energy Transfer (FRET) microscopy can be employed. FRET measures the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in very close proximity. By tagging the this compound derivative with one fluorophore and its putative target protein with another, the occurrence of FRET can confirm their direct interaction within the complex environment of a living cell.
High-Throughput Screening (HTS) Approaches for Activity Profiling
High-Throughput Screening (HTS) allows for the rapid testing of hundreds of thousands to millions of chemical compounds for their ability to modulate a specific biological target. springernature.com This methodology is critical for the initial discovery of active compounds and for profiling the activity of libraries of derivatives based on a core scaffold like this compound.
In a typical HTS campaign, a biological assay is developed in a miniaturized format (e.g., 384- or 1536-well plates). This assay could measure, for instance, the inhibition of a particular enzyme or the activation of a receptor. A large library of compounds is then tested to identify "hits"—compounds that show significant activity in the assay. HTS assays often rely on detection methods such as fluorescence, luminescence, or absorbance.
It is crucial to perform counter-screens to eliminate false-positive compounds that may interfere with the assay technology itself rather than acting on the biological target. nih.gov Active compounds identified through HTS are then subjected to further analysis, including dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values), which is a critical part of their activity profile.
Chemical Probe Development and Target Validation Methodologies
A "hit" compound from an HTS campaign, such as an active this compound derivative, is often just the starting point. The goal is to develop a "chemical probe"—a highly potent and selective small molecule that can be used to study the function of its protein target in biological systems.
The process of converting a hit into a probe involves several stages:
Hit-to-Lead: Initial hits are re-synthesized and confirmed. Medicinal chemistry efforts then begin to explore the structure-activity relationship (SAR) by synthesizing and testing a focused library of analogs to improve potency and selectivity.
Lead Optimization: The most promising "lead" compounds are further refined to enhance their drug-like properties, such as solubility and cell permeability, while maintaining or improving their target engagement.
Once a high-quality chemical probe is developed, it becomes a powerful tool for target validation . By using the probe to selectively inhibit or activate its target in cells or animal models, researchers can directly link the activity of that protein to specific cellular or physiological outcomes. This confirms that the protein is a valid target for therapeutic intervention. Methodologies used in this stage can include affinity-based pull-down experiments using an immobilized version of the probe to identify its binding partners from a cell lysate, thereby confirming its selectivity and potentially discovering new targets.
Future Perspectives and Research Directions for 5 4 Methoxyphenyl 1,3 Thiazole
Emerging Applications in Chemical Biology and Biomedical Research
The unique structural features of 5-(4-methoxyphenyl)-1,3-thiazole and its analogs make them valuable tools in chemical biology and biomedical research. For research purposes only, and not for human or veterinary use, these compounds are being explored for their potential in various applications. sapphirebioscience.com The thiazole (B1198619) nucleus is a key component in a wide range of pharmacologically active molecules, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.net
Derivatives of this scaffold are being investigated for their potential as:
Anticancer Agents: Thiazole derivatives have shown notable cytotoxic effects against various cancer cell lines. Their mechanism of action is often linked to the inhibition of critical enzymes and proteins involved in cancer progression. researchgate.net
Antimicrobial Agents: The thiazole ring is a core structure in many antimicrobial drugs. nih.gov Research is ongoing to develop new thiazole-based compounds to combat drug-resistant pathogens. nih.gov
Enzyme Inhibitors: The structural and electronic properties of the thiazole ring allow for targeted interactions with the active sites of various enzymes, making them attractive candidates for designing specific inhibitors. researchgate.net
Strategies for Enhancing Selectivity and Potency of Thiazole Derivatives
A key focus of future research is the development of strategies to improve the selectivity and potency of thiazole derivatives. This involves a deep understanding of their structure-activity relationships (SAR). researchgate.net
Key strategies include:
Structural Modifications: Researchers are exploring how modifications to the thiazole core and its substituents can enhance biological activity. For instance, introducing different functional groups can influence the compound's interaction with its biological target. nih.gov The hybridization of the thiazole scaffold with other heterocyclic moieties is a promising approach to create novel compounds with improved potency and reduced toxicity. researchgate.net
Targeted Design: A rational design approach, guided by computational modeling and a deep understanding of the target's binding site, is crucial. nih.gov For example, in designing dual inhibitors, the thiazole ring can be strategically linked to different hydrophobic groups to optimize interactions with multiple targets. nih.gov
Pharmacophore-Based Approaches: Identifying the key structural features essential for antifungal activity, such as an aromatic nitrogen with a hydrogen bond acceptor, a hydrophobic phenyl ring, a second aromatic ring, and a hydrogen bond donor, can guide the design of more potent compounds. nih.gov
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of how this compound and its derivatives function within a biological system, researchers are increasingly turning to systems biology and multi-omics approaches. mdpi.comfrontiersin.org These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of molecules, providing a comprehensive view of cellular processes. nih.gov
The integration of these "big data" approaches can:
Elucidate Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite profiles in response to a thiazole derivative, researchers can identify the specific pathways and networks that are affected.
Identify Novel Targets: Omics data can reveal previously unknown molecular targets of a compound, opening up new avenues for therapeutic development. nih.gov
Predict Drug Response and Resistance: Understanding the molecular landscape of a cell or organism can help predict its sensitivity to a particular thiazole derivative and identify potential mechanisms of resistance. mdpi.com
The application of systems biology is crucial for deciphering the complex interactions within biological systems and for developing more effective and personalized therapies based on thiazole scaffolds. nih.govmdpi.com
Exploration of Unexplored Biological Activities and Therapeutic Potentials (non-clinical)
While the anticancer and antimicrobial properties of thiazole derivatives are well-documented, there is a vast, unexplored landscape of other potential biological activities. The versatility of the thiazole scaffold suggests its potential in a wide range of therapeutic areas. nih.gov
Emerging non-clinical research areas include:
Neurodegenerative Diseases: Some thiazole derivatives have shown potential as neuroprotective agents, suggesting their utility in conditions like Alzheimer's disease. nih.gov
Inflammatory Disorders: The anti-inflammatory properties of thiazoles are being investigated for their potential in treating various inflammatory conditions. nih.gov
Metabolic Diseases: The thiazole ring is present in some anti-diabetic drugs, indicating a potential for developing new treatments for metabolic disorders. researchgate.net
The exploration of these and other biological activities will be driven by high-throughput screening of diverse thiazole libraries and subsequent mechanistic studies to validate promising hits.
Design and Synthesis of Multi-Target Directed Ligands Based on the Thiazole Scaffold
A paradigm shift in drug discovery is the move towards multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.org This approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's disease. The thiazole scaffold, with its adaptable structure, is an ideal platform for developing MTDLs. nih.govnih.gov
The design of thiazole-based MTDLs involves the strategic combination of different pharmacophores within a single molecule. For example, a thiazole derivative could be designed to inhibit both an enzyme and a receptor involved in a particular disease pathway. rsc.org This can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov
Advanced Delivery Systems for Thiazole Derivatives (e.g., Nanoparticle Conjugates)
To maximize the therapeutic potential of thiazole derivatives, researchers are exploring advanced drug delivery systems. These systems aim to improve the solubility, stability, and targeted delivery of these compounds, thereby enhancing their efficacy and minimizing potential side effects.
One promising approach is the use of nanoparticle conjugates. By encapsulating or attaching thiazole derivatives to nanoparticles, it is possible to:
Improve Bioavailability: Nanoparticles can protect the drug from degradation and facilitate its transport across biological barriers.
Achieve Targeted Delivery: Nanoparticles can be functionalized with targeting ligands that direct them to specific cells or tissues, increasing the local concentration of the drug at the site of action.
Enable Controlled Release: The drug can be released from the nanoparticles in a controlled manner, maintaining therapeutic concentrations over an extended period.
The development of such advanced delivery systems will be crucial for translating the promising in vitro activities of many thiazole derivatives into effective in vivo therapies.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-(4-methoxyphenyl)-1,3-thiazole and its derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromo ketones or chalcone precursors under reflux conditions. For example, ultrasonic-assisted methods () or copper-catalyzed click chemistry () can enhance yield and purity. Key solvents include ethanol or acetic acid, with catalysts like KSCN () or Cu(I) (). Characterization via melting point analysis, NMR (<sup>1</sup>H/<sup>13</sup>C), and IR spectroscopy is critical to confirm structural integrity .
How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
Use a combination of:
- IR spectroscopy to identify functional groups (e.g., C-S stretching at ~680 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) ().
- <sup>1</sup>H NMR to confirm aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and thiazole protons (δ 7.1–8.3 ppm) ().
- UV-Vis spectroscopy to assess electronic transitions, particularly π→π* and n→π* in the 250–350 nm range ().
Cross-validate with elemental analysis (C, H, N, S) to ensure purity .
Advanced Research Questions
How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, dihedral angles between the thiazole core and substituents (e.g., methoxyphenyl groups) can reveal steric or electronic effects (). Crystallographic data (R factor < 0.05) should be compared with computational models (DFT) to validate accuracy. Note that substituents like trifluoromethyl or pyridinium groups may induce torsional strain ( ) .
What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to evaluate binding affinity with targets like carbonic anhydrase or prostaglandin synthase ( ).
- DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps, correlating with antibacterial or anticancer activity ( ).
- Molecular dynamics (MD) simulations to study stability in biological matrices ( ). Pair computational results with in vitro assays (e.g., agar disc diffusion for antibacterial activity) () .
How can contradictions in biological activity data be addressed for thiazole derivatives?
Methodological Answer:
- Dose-response analysis : Use MIC (Minimum Inhibitory Concentration) assays to resolve discrepancies in antibacterial activity ().
- Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on activity ( ).
- Synchrotron-based crystallography : Resolve binding site ambiguities in enzyme inhibition studies ().
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups enhancing solubility but reducing potency) .
What are the challenges in optimizing aggregation-induced emission (AIE) properties for thiazole-based fluorophores?
Methodological Answer:
- Synthetic modification : Introduce bulky substituents (e.g., thiophene or pyridinium groups) to restrict intramolecular rotation ( ).
- Solvatochromic studies : Use solvents of varying polarity (e.g., DMSO vs. hexane) to assess AIE behavior via fluorescence spectroscopy.
- Time-resolved spectroscopy : Measure excited-state lifetimes to differentiate AIE from ACQ (aggregation-caused quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
